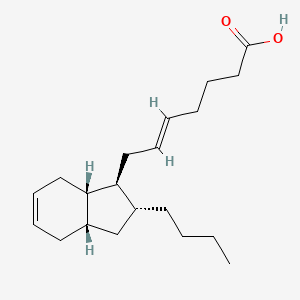

Mucosin

Description

Structure

3D Structure

Properties

Molecular Formula |

C20H32O2 |

|---|---|

Molecular Weight |

304.5 g/mol |

IUPAC Name |

(E)-7-[(1S,2R,3aS,7aS)-2-butyl-2,3,3a,4,7,7a-hexahydro-1H-inden-1-yl]hept-5-enoic acid |

InChI |

InChI=1S/C20H32O2/c1-2-3-10-16-15-17-11-8-9-13-19(17)18(16)12-6-4-5-7-14-20(21)22/h4,6,8-9,16-19H,2-3,5,7,10-15H2,1H3,(H,21,22)/b6-4+/t16-,17+,18+,19+/m1/s1 |

InChI Key |

IFWWGWJQMVHYFJ-OPCKZZMCSA-N |

Isomeric SMILES |

CCCC[C@@H]1C[C@@H]2CC=CC[C@@H]2[C@H]1C/C=C/CCCC(=O)O |

Canonical SMILES |

CCCCC1CC2CC=CCC2C1CC=CCCCC(=O)O |

Synonyms |

mucosin |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Biochemical Properties of S-Carboxymethyl-L-cysteine

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Carboxymethyl-L-cysteine (SCMC), a derivative of the amino acid L-cysteine, is a well-established mucolytic agent with a multifaceted biochemical profile. Beyond its primary role in reducing the viscosity of mucus, SCMC exhibits significant antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of the core biochemical properties of SCMC, including its physicochemical characteristics, pharmacokinetics, and metabolism. It delves into the molecular mechanisms underlying its mucolytic, antioxidant, and anti-inflammatory effects, with a focus on its interaction with key signaling pathways such as NF-κB and Nrf2. Detailed experimental protocols for the analysis and evaluation of SCMC are also provided to support further research and development.

Physicochemical and Pharmacokinetic Properties

S-Carboxymethyl-L-cysteine is a white crystalline powder with the chemical formula C₅H₉NO₄S.[1][2] A thorough understanding of its physicochemical and pharmacokinetic properties is essential for formulation development and clinical application.

Physicochemical Properties

The key physicochemical properties of S-Carboxymethyl-L-cysteine are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 179.19 g/mol | [1][2] |

| Melting Point | 200-207 °C (decomposes) | [1][3][4] |

| Solubility | 1.6 g/L in water | [5] |

| pKa | 1.84 | [5] |

| LogP | -4.24 | [5] |

| Appearance | Almost white crystalline powder or small flakes | [1] |

Pharmacokinetics

Following oral administration, S-Carboxymethyl-L-cysteine is well-absorbed.[6] Its pharmacokinetic profile has been characterized in several studies, with key parameters presented in the table below.

| Parameter | Value | Dosing Regimen | Reference |

| Cmax (Maximum Peak Concentration) | 1.29 - 11.22 µg/mL | Multiple doses | [3][7] |

| Css(av) (Steady State Concentration) | 1.30 - 8.40 µg/mL | Multiple doses | [3][7] |

| Cmax (Standard Therapeutic Regimen) | 1.29 - 5.22 µg/mL | 3 x 750 mg/day | [3][7] |

| Css(av) (Standard Therapeutic Regimen) | 1.30 - 3.50 µg/mL | 3 x 750 mg/day | [3][7] |

| Plasma Half-life | Approximately 1.33 hours | Not specified | [2] |

No significant accumulation of the drug has been observed with multiple dosing.[3][7]

Metabolism

The metabolism of S-Carboxymethyl-L-cysteine is complex and involves several pathways. The majority of the dose is excreted in the urine within the first 24 hours.[8][9] Key metabolic transformations include:

-

S-oxidation: The primary metabolic pathway is the oxidation of the sulfur atom to form S-carboxymethyl-L-cysteine sulfoxide (B87167) (CMCO).[10][11] This process is subject to genetic polymorphism.[11]

-

Decarboxylation and S-methylation: Minor pathways include decarboxylation and subsequent S-methylation.

-

Glucuronidation: A portion of the drug is excreted as a carboxylic acid ester glucuronide conjugate.[5]

-

Degradation: Minor degradation to inorganic sulfate (B86663) and urea (B33335) has also been reported.[8][9]

The metabolic fate of SCMC is crucial as the sulfide (B99878) form is considered the active free radical scavenger, while the sulfoxide metabolites are inactive.[11]

Mechanism of Action

S-Carboxymethyl-L-cysteine exerts its therapeutic effects through multiple mechanisms, primarily as a mucolytic, antioxidant, and anti-inflammatory agent.

Mucolytic Activity

The primary and most well-known function of SCMC is its mucolytic action. It works by:

-

Restoring Mucin Balance: SCMC helps to restore the balance between sialomucins and fucomucins in the bronchial mucus, leading to a reduction in mucus viscosity.[8] It is thought to intracellularly stimulate the production of the less viscous sialomucins.[5]

-

Breaking Disulfide Bonds: It is proposed that SCMC breaks the disulfide bonds that cross-link glycoprotein (B1211001) chains in mucus, thereby reducing its viscosity and elasticity.[8]

Antioxidant Activity

SCMC possesses significant antioxidant properties, acting as a free radical scavenger.[6][11] Its thioether group can be oxidized by reactive oxygen species (ROS).[6] This antioxidant activity is believed to contribute to its therapeutic effects in chronic respiratory diseases where oxidative stress is a key pathological feature.[10]

The antioxidant effect of SCMC is also linked to the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. While direct interaction studies are limited, it is proposed that SCMC, similar to other electrophilic compounds, modifies cysteine residues on Keap1, the cytosolic repressor of Nrf2. This modification leads to a conformational change in Keap1, preventing it from targeting Nrf2 for ubiquitination and proteasomal degradation. As a result, Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a battery of cytoprotective genes, including antioxidant enzymes.

Anti-inflammatory Effects

SCMC demonstrates anti-inflammatory properties by modulating key inflammatory pathways and mediators.[6][12]

-

Inhibition of NF-κB Pathway: SCMC has been shown to inhibit the activation of the NF-κB (Nuclear Factor-kappa B) signaling pathway. It can attenuate the phosphorylation of the NF-κB p65 subunit and inhibit its nuclear translocation.[13] By inhibiting NF-κB, SCMC can downregulate the expression of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8).[13]

-

Suppression of Adhesion Molecules: SCMC can reduce the expression of Intercellular Adhesion Molecule-1 (ICAM-1).[6] ICAM-1 is a receptor for the major group of rhinoviruses and plays a crucial role in the recruitment of inflammatory cells.[14] By downregulating ICAM-1, SCMC may reduce viral-induced inflammation and exacerbations of respiratory diseases.

-

Modulation of MAP Kinase Pathway: SCMC has been found to attenuate the phosphorylation of ERK1/2, a key component of the Mitogen-Activated Protein (MAP) kinase pathway, which is involved in inflammatory responses.[13]

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. researchgate.net [researchgate.net]

- 3. 2.6. ORAC antioxidant assay [bio-protocol.org]

- 4. Modification of the cysteine residues in IκBα kinase and NF-κB (p65) by xanthohumol leads to suppression of NF-κB–regulated gene products and potentiation of apoptosis in leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cellbiolabs.com [cellbiolabs.com]

- 6. S-Carboxymethyl Cysteine Protects against Oxidative Stress and Mitochondrial Impairment in a Parkinson’s Disease In Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. kamiyabiomedical.com [kamiyabiomedical.com]

- 8. hoelzel-biotech.com [hoelzel-biotech.com]

- 9. Rapid Viscoelastic Characterization of Airway Mucus Using a Benchtop Rheometer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Rapid Viscoelastic Characterization of Airway Mucus Using a Benchtop Rheometer [jove.com]

- 11. benchchem.com [benchchem.com]

- 12. raybiotech.com [raybiotech.com]

- 13. Carbocisteine attenuates hydrogen peroxide-induced inflammatory injury in A549 cells via NF-κB and ERK1/2 MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Molecular mechanisms of lipopolysaccharide induced ICAM-1 expression in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The In Vitro Anti-inflammatory Profile of Carbocisteine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbocisteine (B549337) (S-carboxymethylcysteine) is a mucolytic agent widely prescribed for respiratory disorders. Beyond its mucoregulatory functions, a substantial body of in vitro evidence has illuminated its significant anti-inflammatory and antioxidant properties. This technical guide provides a comprehensive overview of the in vitro anti-inflammatory mechanisms of carbocisteine, focusing on its modulation of key signaling pathways, its impact on cytokine and chemokine production, and its role in mitigating oxidative stress. Detailed experimental protocols and quantitative data from seminal studies are presented to offer a thorough resource for researchers in the field.

Introduction

Chronic inflammation is a hallmark of numerous respiratory diseases, including chronic obstructive pulmonary disease (COPD). This inflammatory cascade is driven by a complex interplay of cellular and molecular mediators, leading to tissue damage and disease progression. Carbocisteine, traditionally known for its ability to reduce mucus viscosity, has demonstrated therapeutic benefits that extend beyond its mucolytic action, suggesting a direct modulatory effect on inflammatory processes.[1][2] In vitro studies have been instrumental in dissecting the molecular mechanisms underpinning these anti-inflammatory effects, providing a rationale for its clinical efficacy. This guide synthesizes the current understanding of carbocisteine's in vitro anti-inflammatory properties.

Core Mechanisms of Anti-inflammatory Action

In vitro studies have revealed that carbocisteine exerts its anti-inflammatory effects primarily through the modulation of critical intracellular signaling pathways and the scavenging of reactive oxygen species (ROS).

Modulation of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a pivotal transcription factor that governs the expression of a plethora of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[1] In various in vitro models, carbocisteine has been shown to potently inhibit the activation of the NF-κB pathway.

Studies using human alveolar epithelial cells (A549) and human embryonic kidney cells (HEK293) have demonstrated that carbocisteine can dose-dependently suppress TNF-α-induced NF-κB activation.[1][3] This inhibition is achieved by preventing the phosphorylation and subsequent degradation of IκB-α, the inhibitory protein that sequesters NF-κB in the cytoplasm.[1] Consequently, the nuclear translocation of the p65 subunit of NF-κB is inhibited, leading to a downstream reduction in the transcription of NF-κB target genes.[1][4]

Modulation of MAPK Signaling Pathway

Mitogen-activated protein kinases (MAPKs) are a family of serine/threonine protein kinases that regulate a wide range of cellular processes, including inflammation.[5] The MAPK family includes extracellular signal-regulated kinase 1/2 (ERK1/2), c-Jun N-terminal kinase (JNK), and p38 MAPK.[5]

Carbocisteine has been shown to specifically target the ERK1/2 MAPK signaling pathway.[1] In TNF-α-stimulated A549 cells, carbocisteine dose-dependently inhibited the phosphorylation of ERK1/2.[1][4] However, it did not show any significant effect on the phosphorylation of p38 MAPK or JNK in the same cell line.[1] This suggests a degree of specificity in carbocisteine's anti-inflammatory action. The inhibition of ERK1/2 activation contributes to the overall reduction in the expression of pro-inflammatory mediators.[1]

Antioxidant Properties

Reactive oxygen species (ROS) are key contributors to inflammatory processes in the airways. Carbocisteine has demonstrated direct ROS scavenging capabilities in cell-free systems, effectively neutralizing hydrogen peroxide (H₂O₂), hypochlorous acid (HOCl), hydroxyl radicals (OH*), and peroxynitrite (ONOO⁻).[6][7] In cellular models, carbocisteine has been shown to inhibit ROS generation from rat neutrophils and reduce intracellular oxidative stress in NCI-H292 airway epithelial cells.[6] Furthermore, it can alleviate cigarette smoke extract (CSE)-induced oxidative stress in vitro.[1] This antioxidant activity is crucial as ROS can activate pro-inflammatory signaling pathways like NF-κB and MAPK.[6]

Modulation of Mucin Gene Expression

While primarily known as a mucolytic, carbocisteine also modulates the expression of mucin genes. In human lung mucoepidermoid carcinoma cells (NCI-H292), carbocisteine has been shown to reduce human neutrophil elastase (HNE)-induced MUC5AC mRNA expression and protein secretion.[8] This effect is partly attributed to the reduction of ROS, as HNE-induced mucin production is associated with oxidative stress.[8]

Quantitative Data Summary

The following tables summarize the quantitative effects of carbocisteine on various inflammatory markers from in vitro studies.

Table 1: Effect of Carbocisteine on Cytokine and Chemokine Production

| Cell Line | Inflammatory Stimulus | Carbocisteine Concentration (µmol/L) | Measured Cytokine/Chemokine | % Inhibition / Effect | Reference |

| A549 | TNF-α (10 ng/mL) | 10, 100, 1000 | IL-6 | Dose-dependent reduction | [1],[4] |

| A549 | TNF-α (10 ng/mL) | 10, 100, 1000 | IL-8 | Dose-dependent reduction | [1],[4] |

| A549 | H₂O₂ | Not specified | IL-6 | Decreased levels | [9] |

| A549 | H₂O₂ | Not specified | IL-8 | Decreased levels | [9] |

| NCI-H292 | IL-1β | Not specified | IL-6 | Inhibition of release | [6] |

| NCI-H292 | IL-1β | Not specified | IL-8 | Inhibition of release | [6] |

Table 2: Effect of Carbocisteine on mRNA Expression of Inflammatory Mediators

| Cell Line | Inflammatory Stimulus | Carbocisteine Concentration (µmol/L) | Measured mRNA | Effect | Reference |

| A549 | TNF-α (10 ng/mL) | 10, 100, 1000 | IL-6, IL-8, TNF-α, MCP-1, MIP-1β | Dose-dependent reduction | [1],[4] |

| A549 | H₂O₂ | Not specified | IL-6, IL-8, TNF-α, IP-10, MIP-1β | Dose-dependent decrease | [9] |

| NCI-H292 | HNE | Not specified | MUC5AC | Reduction of expression | [8] |

Detailed Experimental Protocols

The following are generalized protocols for key in vitro assays used to evaluate the anti-inflammatory properties of carbocisteine. Specific details may vary between studies.

Cell Culture and Treatment

-

Cell Lines: Human alveolar adenocarcinoma cells (A549), human embryonic kidney cells (HEK293), and human lung mucoepidermoid carcinoma cells (NCI-H292) are commonly used.

-

Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Treatment: Cells are pre-treated with varying concentrations of carbocisteine (e.g., 10, 100, 1000 µmol/L) for a specified duration (e.g., 24 hours) before being stimulated with an inflammatory agent such as TNF-α (e.g., 10 ng/mL) or H₂O₂.[1][9] In some experiments, carbocisteine is administered after the inflammatory stimulus.[1]

Enzyme-Linked Immunosorbent Assay (ELISA)

-

Purpose: To quantify the concentration of secreted cytokines (e.g., IL-6, IL-8) in the cell culture supernatant.

-

Protocol:

-

Collect cell culture supernatants after treatment.

-

Use commercially available ELISA kits specific for the cytokine of interest.

-

Perform the assay according to the manufacturer's instructions, which typically involves coating a 96-well plate with a capture antibody, adding the supernatant, followed by a detection antibody, and a substrate for colorimetric detection.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate cytokine concentrations based on a standard curve.[1][9]

-

Western Blotting

-

Purpose: To detect and quantify the levels of specific proteins, particularly the phosphorylated forms of signaling proteins like NF-κB p65, IκB-α, and ERK1/2.

-

Protocol:

-

Lyse the treated cells to extract total protein.

-

Determine protein concentration using a suitable assay (e.g., BCA assay).

-

Separate proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-phospho-NF-κB p65, anti-phospho-ERK1/2).

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system.[1][9]

-

Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR)

-

Purpose: To measure the mRNA expression levels of inflammatory genes.

-

Protocol:

-

Isolate total RNA from treated cells using a suitable kit.

-

Synthesize complementary DNA (cDNA) from the RNA via reverse transcription.

-

Perform real-time PCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green).

-

Quantify the relative gene expression using the 2-ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH).[1][9]

-

Immunofluorescence Assay

-

Purpose: To visualize the subcellular localization of proteins, such as the nuclear translocation of NF-κB p65.

-

Protocol:

-

Grow and treat cells on coverslips.

-

Fix the cells with a fixative (e.g., 4% paraformaldehyde).

-

Permeabilize the cell membranes (e.g., with 0.1% Triton X-100).

-

Block non-specific binding sites.

-

Incubate with a primary antibody against the protein of interest (e.g., anti-NF-κB p65).

-

Incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with a DNA-binding dye (e.g., DAPI).

-

Conclusion

The in vitro evidence strongly supports the role of carbocisteine as a potent anti-inflammatory agent. Its ability to inhibit the NF-κB and ERK1/2 MAPK signaling pathways, reduce the production of pro-inflammatory cytokines and chemokines, and exert antioxidant effects provides a solid molecular basis for its therapeutic use in inflammatory respiratory diseases. The detailed methodologies and quantitative data presented in this guide offer a valuable resource for further research and development in this area. Future in vitro studies could explore the effects of carbocisteine on other inflammatory pathways and cell types to further elucidate its comprehensive mechanism of action.

References

- 1. Carbocisteine attenuates TNF-α-induced inflammation in human alveolar epithelial cells in vitro through suppressing NF-κB and ERK1/2 MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clinical Efficacy of Carbocysteine in COPD: Beyond the Mucolytic Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BioKB - Publication [biokb.lcsb.uni.lu]

- 4. Carbocisteine attenuates TNF-α-induced inflammation in human alveolar epithelial cells in vitro through suppressing NF-κB and ERK1/2 MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

- 6. Carbocisteine can scavenge reactive oxygen species in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Carbocisteine can scavenge reactive oxygen species in vitro | Semantic Scholar [semanticscholar.org]

- 8. L-carbocisteine reduces neutrophil elastase-induced mucin production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Carbocisteine attenuates hydrogen peroxide-induced inflammatory injury in A549 cells via NF-κB and ERK1/2 MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Carbocisteine's Antioxidant Shield: A Technical Guide to its Protective Effects on Lung Epithelial Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbocisteine (B549337), a mucolytic agent with a well-established clinical profile, is gaining increasing recognition for its potent antioxidant and anti-inflammatory properties, particularly within the context of respiratory diseases. In lung epithelial cells, the primary interface with inhaled oxidants and pathogens, carbocisteine exerts a multifaceted protective effect. This technical guide provides an in-depth exploration of the antioxidant mechanisms of carbocisteine on lung epithelial cells, summarizing key quantitative data, detailing experimental methodologies, and visualizing the intricate signaling pathways involved.

Quantitative Effects of Carbocisteine on Lung Epithelial Cells

Carbocisteine's antioxidant activity translates into measurable protective effects against oxidative stress-induced cellular damage and inflammation. The following tables summarize the quantitative data from various in vitro studies on human lung epithelial cell lines, such as A549, NCI-H292, and 16-HBE.

Table 1: Effect of Carbocisteine on Reactive Oxygen Species (ROS) and Glutathione (B108866) (GSH) Levels

| Parameter | Cell Line | Inducer | Carbocisteine Concentration | Effect | Reference |

| Intracellular ROS | Rat Neutrophils | - | Not Specified | Inhibition of ROS generation | [1] |

| Intracellular Oxidative Stress | NCI-H292 | IL-1β | Not Specified | Inhibition of intracellular oxidative stress | [1] |

| Intracellular ROS | 16-HBE | Cigarette Smoke Extract (CSE) | 10⁻⁴ M | Reduction in ROS production | [2] |

| Total Glutathione (GSH) | 16-HBE | Cigarette Smoke Extract (CSE) | 10⁻⁴ M | Increased GSH levels | [2] |

Table 2: Modulation of Inflammatory Cytokine Release by Carbocisteine

| Cytokine | Cell Line | Inducer | Carbocisteine Concentration(s) | Effect | Reference |

| IL-8 | NCI-H292 | IL-1β | Not Specified | Inhibition of IL-8 release | [1] |

| IL-6 | NCI-H292 | IL-1β | Not Specified | Inhibition of IL-6 release | [1] |

| IL-6 | A549 | TNF-α (10 ng/mL) | 10, 100, 1000 µmol/L | Dose-dependent suppression of IL-6 release | [3][4] |

| IL-8 | A549 | TNF-α (10 ng/mL) | 10, 100, 1000 µmol/L | Dose-dependent suppression of IL-8 release | [3][4] |

| IL-6, IL-8, TNF-α, MCP-1, MIP-1β mRNA | A549 | TNF-α (10 ng/mL) | 10, 100, 1000 µmol/L | Dose-dependent decrease in mRNA expression | [3][4] |

Table 3: Impact of Carbocisteine on Apoptosis and Cell Viability

| Parameter | Cell Line | Inducer | Carbocisteine Concentration | Effect | Reference |

| Apoptosis | Human Tracheal Epithelial Cells | H₂O₂ | Not Specified | Reduced proportion of apoptotic cells | [5] |

| Caspase-3 Activation | Human Tracheal Epithelial Cells | H₂O₂ | Not Specified | Inhibition of H₂O₂-induced activation | [5] |

| Caspase-9 Activation | Human Tracheal Epithelial Cells | H₂O₂ | Not Specified | Inhibition of H₂O₂-induced activation | [5] |

| Cell Viability | A549 | H₂O₂ | Not Specified | Increased cell viability | [6] |

Core Signaling Pathways Modulated by Carbocisteine

Carbocisteine's antioxidant effects are mediated through the modulation of several key intracellular signaling pathways. These pathways are central to the cellular response to oxidative stress, inflammation, and survival.

Nrf2/ARE Pathway: The Master Regulator of Antioxidant Defense

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a pivotal role in the antioxidant defense system. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of cytoprotective genes, including Heme Oxygenase-1 (HO-1) and glutamate-cysteine ligase, the rate-limiting enzyme in glutathione synthesis.[2][7] Carbocisteine has been shown to activate this protective pathway.[2][7]

References

- 1. benchchem.com [benchchem.com]

- 2. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. arigobio.com [arigobio.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. abcam.cn [abcam.cn]

Carbocisteine's Modulation of Mucin Gene Expression: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbocisteine (B549337), a mucoactive agent, is widely utilized in the management of respiratory conditions characterized by mucus hypersecretion, such as Chronic Obstructive Pulmonary Disease (COPD). Beyond its classical mucolytic function of altering mucus viscosity, carbocisteine exerts significant regulatory effects at the genetic level, specifically on the expression of major airway mucin genes, MUC5AC and MUC5B. This technical document provides an in-depth analysis of the molecular mechanisms underpinning carbocisteine's ability to modulate mucin gene expression. It details the key signaling pathways involved, summarizes quantitative data from preclinical studies, outlines relevant experimental methodologies, and presents visual diagrams of the core biological processes. The primary mechanism involves the suppression of pro-inflammatory signaling cascades, particularly the Nuclear Factor-kappa B (NF-κB) and Extracellular signal-Regulated Kinase (ERK1/2) Mitogen-Activated Protein Kinase (MAPK) pathways, which are potent inducers of mucin gene transcription. Furthermore, carbocisteine's antioxidant properties and its influence on histone deacetylase 2 (HDAC2) activity contribute to its overall modulatory effect on the inflammatory environment that drives mucin overproduction.

Core Mechanisms of Mucin Gene Modulation

Carbocisteine's influence on mucin gene expression is not direct but is mediated through its anti-inflammatory and antioxidant activities. The overexpression of MUC5AC and MUC5B in chronic respiratory diseases is largely a consequence of chronic inflammation and oxidative stress. Carbocisteine intervenes in these upstream processes to normalize mucin production.

Inhibition of Pro-Inflammatory Signaling Pathways

Inflammatory stimuli such as cigarette smoke, pollutants (e.g., SO₂), bacterial components (e.g., lipopolysaccharide, LPS), and pro-inflammatory cytokines (e.g., TNF-α) are potent inducers of MUC5AC and MUC5B expression. Carbocisteine has been shown to suppress these inflammatory responses by targeting key intracellular signaling pathways.

-

NF-κB Pathway: The NF-κB signaling pathway is a central regulator of inflammation. Upon stimulation by agents like TNF-α or H₂O₂, carbocisteine inhibits the phosphorylation and subsequent nuclear translocation of the NF-κB p65 subunit.[1][2] This inactivation prevents NF-κB from binding to promoter regions of target genes, including MUC5AC, thereby downregulating their transcription.[1][3]

-

MAPK (ERK1/2) Pathway: The ERK1/2 MAPK pathway is another critical cascade that translates extracellular stimuli into cellular responses, including mucin gene expression. Studies have demonstrated that carbocisteine can attenuate the phosphorylation of ERK1/2 MAPK induced by inflammatory triggers.[1][2][4][5] By suppressing this pathway, carbocisteine reduces the signaling that leads to mucin overproduction.

Attenuation of Oxidative Stress

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and antioxidants, is a major driver of mucus hypersecretion.[6][7] Stimuli like human neutrophil elastase (HNE) and hydrogen peroxide (H₂O₂) can induce ROS production, which in turn upregulates MUC5AC expression.[8] Carbocisteine exhibits antioxidant properties, reducing the production of ROS induced by these agents.[6][8] This reduction in oxidative stress is a key part of the mechanism by which carbocisteine decreases HNE-induced mucus secretion.[8]

Regulation of Mucin Glycosylation and Composition

Carbocisteine also acts as a mucoregulator by influencing the biochemical composition of mucin glycoproteins. It normalizes the fucose and sialic acid content on mucins, which affects mucus viscosity.[6][9][10][11] This is achieved by regulating the activity of key enzymes such as fucosidase, sialidase, fucosyltransferase, and sialyltransferase.[6][9] While this is post-transcriptional, it is a crucial aspect of its function. In COPD models, carbocisteine has been shown to restore the MUC5B/MUC5AC protein ratio, which is often imbalanced in the disease state, thereby improving mucus clearance.[4][12]

Modulation of Histone Deacetylase 2 (HDAC2)

Chronic inflammation and oxidative stress can lead to a reduction in the expression and activity of HDAC2, an enzyme that plays a crucial role in suppressing inflammatory gene expression.[13][14] This reduction contributes to steroid insensitivity in diseases like COPD. Carbocisteine has been found to restore HDAC2 expression and activity in the face of oxidative stress.[13][14] This effect appears to be dependent on the availability of thiol groups and glutathione (B108866) (GSH).[14] By restoring HDAC2 function, carbocisteine helps to quell the overall inflammatory state that drives mucin gene expression.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the key pathways through which carbocisteine modulates mucin gene expression.

Quantitative Data Summary

The following tables summarize the quantitative effects of carbocisteine on mucin expression from key preclinical studies.

Table 1: Effect of Carbocisteine on Mucin Expression in a COPD Mouse Model [4][12]

| Treatment Group | Muc5b Protein (BALF) | Muc5ac Protein (BALF) | Muc5b/Muc5ac Ratio | Muc5b Gene Expression | Muc5ac Gene Expression |

| Control | Baseline | Baseline | 3.8 ± 1.5 | Baseline | Baseline |

| COPD Model | Increased | Increased | 1.6 ± 0.8 (P<0.01 vs Control) | High | High |

| Low-Dose Carbocisteine (112.5 mg/kg/d) | Reduced | Reduced | Increased | - | - |

| High-Dose Carbocisteine (225 mg/kg/d) | Significantly Reduced (P<0.01 vs Model) | Significantly Reduced (P<0.001 vs Model) | Restored (P<0.001 vs Model) | Significantly Attenuated (P<0.01 vs Model) | Decreased |

Data derived from a model using C57B6J mice exposed to cigarette smoke and LPS for 12 weeks. BALF: Bronchoalveolar Lavage Fluid.

Table 2: Effect of Carbocisteine on Mucin Expression in SO₂-Exposed Rats [9]

| Treatment Group | Muc5ac mRNA Expression | Muc5ac Protein Expression |

| SO₂-Exposed | Increased | Increased |

| Carbocisteine (250 mg/kg x2/day) | Inhibited increase | Inhibited increase |

Data derived from Wistar rats exposed to 300-ppm SO₂ gas for 44 days, with carbocisteine administered for the final 25 days.

Table 3: Effect of L-Carbocisteine on HNE-Induced MUC5AC Expression in NCI-H292 Cells [8]

| Treatment Condition | MUC5AC mRNA Expression | MUC5AC Protein Secretion |

| HNE-Stimulated | Increased | Increased |

| HNE + L-Carbocisteine | Reduced | Reduced |

HNE: Human Neutrophil Elastase.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the literature.

In Vivo COPD Mouse Model[4][15]

-

Animal Model: C57B6J mice are used.

-

Induction of COPD: Mice are exposed to cigarette smoke (CS) for 2 hours, twice a day, for 12 weeks. Concurrently, lipopolysaccharide (LPS) is instilled intratracheally on days 1 and 14 to exacerbate the inflammatory response.[4][15]

-

Treatment: Carbocisteine (e.g., 112.5 mg/kg/d and 225 mg/kg/d) or a vehicle control (carboxymethylcellulose) is administered daily via oral gavage for the 12-week duration.[4][15]

-

Sample Collection: At the end of the treatment period, bronchoalveolar lavage fluid (BALF) and lung tissues are collected.

-

Analysis:

-

Protein Quantification: Mucin (Muc5ac, Muc5b) protein levels in the BALF are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).[4]

-

Gene Expression: Total RNA is extracted from lung tissue, reverse transcribed to cDNA, and the relative mRNA expression of Muc5ac and Muc5b is determined using real-time quantitative PCR (RT-qPCR), often normalized to a housekeeping gene like 18S rRNA.[4]

-

In Vitro Cell Culture and Treatment[1][8]

-

Cell Lines: Human alveolar epithelial cells (A549) or human lung mucoepidermoid carcinoma cells (NCI-H292) are commonly used.[1][8]

-

Culture Conditions: Cells are maintained in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified 5% CO₂ atmosphere.

-

Treatment Protocol: Cells are often pre-treated with varying concentrations of carbocisteine (e.g., 10, 100, 1000 µmol/L) for a set period (e.g., 24 hours) before being stimulated with an inflammatory agent like TNF-α (e.g., 10 ng/mL) or HNE.[1][8]

-

Analysis:

-

Cytokine/Mucin Release: Supernatants are collected to measure the concentration of secreted proteins like IL-6, IL-8, or MUC5AC using ELISA.[1][8]

-

Gene Expression: Cells are lysed, RNA is extracted, and RT-qPCR is performed to quantify the mRNA levels of target genes (MUC5AC, IL-6, TNF-α, etc.).[1][8]

-

Signaling Pathway Analysis: Cell lysates are subjected to SDS-PAGE and Western blotting using specific antibodies to detect the phosphorylated (activated) and total forms of key signaling proteins like NF-κB p65 and ERK1/2.[1][5]

-

NF-κB Activity: Nuclear translocation of p65 can be visualized using immunofluorescence microscopy. Transcriptional activity can be quantified using a luciferase reporter gene assay in a suitable cell line (e.g., HEK 293).[1]

-

Conclusion

Carbocisteine modulates mucin gene expression, primarily for MUC5AC and MUC5B, through a multi-faceted, indirect mechanism rooted in its anti-inflammatory and antioxidant properties. By suppressing the activation of the NF-κB and ERK1/2 MAPK signaling pathways, it effectively reduces the transcriptional induction of these genes in response to inflammatory and oxidative stimuli. Furthermore, its ability to mitigate ROS production and restore HDAC2 activity contributes to a cellular environment less conducive to mucin hypersecretion. The quantitative data from preclinical models consistently demonstrate a dose-dependent reduction in both mucin gene and protein expression. These molecular actions provide a robust rationale for carbocisteine's clinical efficacy in managing chronic respiratory diseases beyond its role as a simple mucolytic. Future research may further elucidate the interplay between these pathways and explore additional regulatory targets of carbocisteine.

References

- 1. Carbocisteine attenuates TNF-α-induced inflammation in human alveolar epithelial cells in vitro through suppressing NF-κB and ERK1/2 MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carbocisteine attenuates hydrogen peroxide-induced inflammatory injury in A549 cells via NF-κB and ERK1/2 MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. publications.ersnet.org [publications.ersnet.org]

- 4. Carbocisteine inhibits the expression of Muc5b in COPD mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Carbocisteine attenuates TNF-α-induced inflammation in human alveolar epithelial cells in vitro through suppressing NF-κB and ERK1/2 MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. L-carbocisteine reduces neutrophil elastase-induced mucin production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of carbocisteine on altered activities of glycosidase and glycosyltransferase and expression of Muc5ac in SO2-exposed rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Carbocisteine normalizes the viscous property of mucus through regulation of fucosylated and sialylated sugar chain on airway mucins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The role for S-carboxymethylcysteine (carbocisteine) in the management of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dovepress.com [dovepress.com]

- 13. Frontiers | Carbocisteine Improves Histone Deacetylase 2 Deacetylation Activity via Regulating Sumoylation of Histone Deacetylase 2 in Human Tracheobronchial Epithelial Cells [frontiersin.org]

- 14. Carbocysteine restores steroid sensitivity by targeting histone deacetylase 2 in a thiol/GSH-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Carbocisteine inhibits the expression of Muc5b in COPD mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

Carbocisteine's Impact on Cellular Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Carbocisteine (B549337), a mucolytic agent with a well-established clinical profile in treating respiratory disorders, exerts its therapeutic effects through the modulation of several key cellular pathways. Beyond its mucoregulatory functions, carbocisteine exhibits significant anti-inflammatory and antioxidant activities. This technical guide provides an in-depth analysis of the cellular mechanisms affected by carbocisteine treatment, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling cascades involved.

Core Cellular Pathways Modulated by Carbocisteine

Carbocisteine's mechanism of action extends to the intricate network of intracellular signaling that governs inflammation, oxidative stress, and mucus production. The primary pathways influenced by carbocisteine include:

-

Nuclear Factor-kappa B (NF-κB) Signaling Pathway: Carbocisteine has been shown to inhibit the activation of NF-κB, a pivotal regulator of the inflammatory response.[1][2][3][4] By preventing the phosphorylation and subsequent nuclear translocation of the p65 subunit of NF-κB, carbocisteine effectively downregulates the expression of numerous pro-inflammatory genes.[1][5][6][7]

-

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway: The Extracellular signal-Regulated Kinase 1/2 (ERK1/2) branch of the MAPK pathway is another key target of carbocisteine.[1][2][3][5] The drug attenuates the phosphorylation of ERK1/2, thereby interfering with downstream signaling events that contribute to inflammation.[5][6][7]

-

Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) Pathway: Carbocisteine demonstrates antioxidant effects by activating the Nrf2/HO-1 pathway.[8][9] It promotes the nuclear translocation of Nrf2, which in turn upregulates the expression of antioxidant enzymes like HO-1 and catalase, bolstering the cellular defense against oxidative stress.[8][9]

-

Mucin Gene Expression: Carbocisteine directly influences the expression of mucin genes, which are responsible for the production of mucus. It has been observed to reduce the expression of MUC5AC, a major inflammatory mucin, while restoring the balance of MUC5B/MUC5AC.[1][10][11][12][13]

Quantitative Effects of Carbocisteine on Inflammatory Mediators

The anti-inflammatory effects of carbocisteine have been quantified in various in vitro and in vivo models. The following tables summarize the dose-dependent impact of carbocisteine on the production of key pro-inflammatory cytokines and chemokines.

Table 1: Effect of Carbocisteine on TNF-α-Induced Cytokine Release in A549 Cells [6][7]

| Carbocisteine Concentration (μmol/L) | IL-6 Release (Inhibition %) | IL-8 Release (Inhibition %) |

| 10 | Dose-dependent suppression | Dose-dependent suppression |

| 100 | Dose-dependent suppression | Dose-dependent suppression |

| 1000 | Dose-dependent suppression | Dose-dependent suppression |

Table 2: Effect of Carbocisteine on TNF-α-Induced Gene Expression in A549 Cells [6][7]

| Carbocisteine Concentration (μmol/L) | IL-6 mRNA Expression | IL-8 mRNA Expression | TNF-α mRNA Expression | MCP-1 mRNA Expression | MIP-1β mRNA Expression |

| 10, 100, 1000 | Dose-dependent decrease | Dose-dependent decrease | Dose-dependent decrease | Dose-dependent decrease | Dose-dependent decrease |

Table 3: Effect of Carbocisteine on H2O2-Induced Cytokine Levels in A549 Cells [5]

| Treatment | IL-6 Level | IL-8 Level |

| H2O2 | Increased | Increased |

| H2O2 + Carbocisteine | Decreased | Decreased |

Table 4: Effect of Carbocisteine on Mucin Gene and Protein Expression

| Model | Inducing Agent | Carbocisteine Effect on MUC5AC | Carbocisteine Effect on MUC5B | Reference |

| NCI-H292 Cells | Human Neutrophil Elastase | Reduced mRNA and protein | Not specified | [12] |

| SO2-exposed rats | Sulfur Dioxide | Inhibited mRNA and protein expression | Not specified | [10] |

| COPD mouse model | Cigarette Smoke & LPS | Decreased overproduction | Decreased overproduction, Restored Muc5b/Muc5ac ratio | [11][13][14] |

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the key cellular signaling pathways modulated by carbocisteine.

Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature to assess the effects of carbocisteine.

In Vitro Anti-inflammatory Effects in A549 Human Alveolar Epithelial Cells[6][7]

-

Cell Culture: A549 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO2 humidified incubator.

-

Treatment: Cells are pre-treated with carbocisteine (10, 100, 1000 µmol/L) for 24 hours prior to or after stimulation with TNF-α (10 ng/mL) for 24 hours.

-

Cytokine Measurement (ELISA): The concentrations of IL-6 and IL-8 in the cell culture supernatants are quantified using enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

-

Gene Expression Analysis (qRT-PCR): Total RNA is extracted from the cells using TRIzol reagent. cDNA is synthesized, and quantitative real-time PCR is performed to measure the mRNA expression levels of IL-6, IL-8, TNF-α, MCP-1, and MIP-1β. Gene expression is normalized to a housekeeping gene such as GAPDH.

-

Western Blotting for Signaling Proteins: To assess the activation of NF-κB and MAPK pathways, cells are pre-treated with carbocisteine for 24 hours and then stimulated with TNF-α (10 ng/mL) for 30 minutes. Cell lysates are subjected to SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against phosphorylated and total forms of NF-κB p65 and ERK1/2.

-

Immunofluorescence for NF-κB Translocation: A549 cells grown on coverslips are treated as described for Western blotting. Cells are then fixed, permeabilized, and stained with an antibody against the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody. Nuclei are counterstained with DAPI. The subcellular localization of p65 is visualized using a fluorescence microscope.

-

NF-κB Luciferase Reporter Assay: HEK293 cells stably transfected with an NF-κB-luciferase reporter plasmid are pre-treated with carbocisteine for 24 hours before stimulation with TNF-α (10 ng/mL) for 30 minutes. Luciferase activity is measured using a luminometer to determine NF-κB transcriptional activity.

In Vivo COPD Mouse Model[11][13][14]

-

Animal Model: C57BL/6J mice are used to establish a COPD model. This is achieved by intratracheal instillation of lipopolysaccharide (LPS) on days 1 and 14, combined with exposure to cigarette smoke for 2 hours twice a day for 12 weeks.

-

Carbocisteine Administration: Mice in the treatment groups receive low-dose (112.5 mg/kg/day) or high-dose (225 mg/kg/day) carbocisteine via gavage for the 12-week duration of the study. The control group receives carboxymethylcellulose.

-

Bronchoalveolar Lavage (BAL) Fluid Analysis: At the end of the treatment period, BAL fluid is collected to measure inflammatory cell counts and cytokine levels (e.g., IL-6, KC).

-

Lung Histology: Lung tissues are collected, fixed, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess inflammation and emphysematous changes (mean linear intercept).

-

Mucin Analysis: The levels of Muc5ac and Muc5b protein in BALF are determined by ELISA. Gene expression of Muc5ac and Muc5b in lung tissue is measured by qRT-PCR.

-

Pulmonary Function Tests: Airway resistance and dynamic compliance are measured to assess lung function.

This guide provides a comprehensive overview of the cellular pathways affected by carbocisteine, offering valuable insights for researchers and professionals in drug development. The presented data and methodologies can serve as a foundation for further investigation into the therapeutic potential of carbocisteine in inflammatory and oxidative stress-related diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. Carbocysteine | C5H9NO4S | CID 193653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Mucolytic and Antioxidant Properties of Carbocysteine as a Strategy in COVID-19 Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Carbocisteine attenuates hydrogen peroxide-induced inflammatory injury in A549 cells via NF-κB and ERK1/2 MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. BioKB - Publication [biokb.lcsb.uni.lu]

- 7. Carbocisteine attenuates TNF-α-induced inflammation in human alveolar epithelial cells in vitro through suppressing NF-κB and ERK1/2 MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Carbocisteine as a Modulator of Nrf2/HO-1 and NFκB Interplay in Rats: New Inspiration for the Revival of an Old Drug for Treating Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. atsjournals.org [atsjournals.org]

- 10. Effects of carbocisteine on altered activities of glycosidase and glycosyltransferase and expression of Muc5ac in SO2-exposed rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Carbocisteine inhibits the expression of Muc5b in COPD mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. L-carbocisteine reduces neutrophil elastase-induced mucin production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Carbocisteine inhibits the expression of Muc5b in COPD mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Pharmacokinetics and Metabolism of Oral Carbocisteine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the pharmacokinetics and metabolism of oral carbocisteine (B549337) (S-carboxymethyl-L-cysteine), a mucolytic agent used in the management of respiratory disorders characterized by excessive or viscous mucus. The information presented herein is intended to support research, scientific, and drug development activities.

Pharmacokinetic Profile

Carbocisteine is rapidly absorbed from the gastrointestinal tract following oral administration. It exhibits kinetics that can be described by a one-compartment open model.

Absorption and Distribution

Upon oral administration, carbocisteine is well absorbed, with peak serum concentrations (Cmax) typically reached within 1 to 2 hours.[1] The bioavailability, however, is reported to be less than 10%.[2] Carbocisteine demonstrates effective penetration into lung tissue and bronchial secretions, which is crucial for its localized therapeutic action.[2][3] The apparent volume of distribution is approximately 60 to 105 liters.[2][4]

Quantitative Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for oral carbocisteine in healthy adult volunteers.

| Parameter | Value | Reference(s) |

| Time to Peak (Tmax) | 1.0 - 2.0 hours | [1][5][6] |

| Peak Plasma Conc. (Cmax) | 8.2 - 13.9 mg/L (after 750-1500 mg dose) | |

| Elimination Half-Life (T½) | 1.33 - 1.87 hours (range: 1.4 - 2.5) | [2][4][5][6] |

| Bioavailability | < 10% | [2] |

| Volume of Distribution (Vd) | 60 - 105 L | [2][4] |

| Area Under the Curve (AUC) | 39.26 mcg.hr/ml (for 750 mg dose over 7.5h) | [1] |

Metabolism

The metabolism of carbocisteine is complex and subject to considerable inter-individual variation, partly due to genetic polymorphisms in sulfoxidation capacity.[5][6][7] The primary metabolic pathways include acetylation, decarboxylation, and sulfoxidation, which result in the formation of pharmacologically inactive derivatives.[2][6][7] Key enzymes implicated in its metabolism include cysteine dioxygenase and phenylalanine 4-hydroxylase.[5][8]

Major identified urinary metabolites include:

-

Unchanged Carbocisteine

-

S-carboxymethyl-L-cysteine sulfoxide

-

N-acetyl-S-carboxymethyl-L-cysteine (and its sulfoxide)

-

S-methylcysteine

-

Dicarboxymethyl sulphide[9]

Interestingly, some research suggests that sulfoxidation is not a significant metabolic route in humans and has identified a novel metabolite, S-(carboxymethylthio)-L-cysteine (CMTC).[10] The formation of this metabolite also appears to show polymorphism.[10]

Metabolic Pathway Diagram

Caption: Primary metabolic pathways of oral carbocisteine.

Excretion

The primary route of elimination for carbocisteine and its metabolites is via the kidneys.[2] A significant portion of an orally administered dose, approximately 30% to 60%, is excreted in the urine as the unchanged parent drug.[4][5][6] The remainder is eliminated as the various metabolites identified.[9]

Experimental Protocols

The quantification of carbocisteine in biological matrices is essential for pharmacokinetic studies. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a common, sensitive, and selective method for this purpose.[7]

Example Protocol: Quantification of Carbocisteine in Human Plasma via LC-MS/MS

This protocol is a summary of a validated method for determining carbocisteine concentrations in human plasma.[7]

4.1.1 Sample Preparation (Protein Precipitation)

-

Transfer a 200 µL aliquot of a human plasma sample (anticoagulant: heparin) into a 2-mL Eppendorf tube.[7]

-

Add 25 µL of an internal standard solution (e.g., rosiglitazone) and vortex for 20-30 seconds.[7]

-

Add 700 µL of methanol (B129727) to precipitate plasma proteins and vortex for 5 minutes.[7]

-

Centrifuge the sample at 15,000 rpm for 5 minutes at 10°C.[7]

-

Dilute 250 µL of the resulting supernatant with 250 µL of a dilution buffer (e.g., methanol and 0.5% formic acid, 20:80 v/v).[7]

-

Transfer the final solution into HPLC vials for analysis.[7]

4.1.2 Chromatographic and Mass Spectrometric Conditions

-

HPLC System: Shimadzu HPLC system with autosampler, pumps, and column oven.[7]

-

Column: Waters Symmetry Shield RP8, 150 × 3.9 mm, 5 μm.[7]

-

Column Temperature: 40°C.[7]

-

Mobile Phase: Methanol and 0.5% formic acid solution (40:60 v/v).[7]

-

Flow Rate: 500 µL/min.[7]

-

Injection Volume: 5 µL.[7]

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Mode: Positive Ion Mode.[7]

-

Detection Mode: Multiple Reaction Monitoring (MRM).[7]

-

MRM Transitions:

General Pharmacokinetic Study Workflow

Caption: A generalized workflow for a clinical pharmacokinetic study.

Conclusion

Oral carbocisteine is characterized by rapid absorption, low bioavailability, and efficient penetration into respiratory tissues. Its metabolism is complex, involving multiple pathways with significant inter-individual variability, and it is primarily excreted renally. The analytical methods for its quantification are well-established, providing a solid foundation for further research and development in the context of respiratory therapeutics. The conflicting data on the importance of the sulfoxidation pathway highlights an area for future investigation.

References

- 1. mhraproducts4853.blob.core.windows.net [mhraproducts4853.blob.core.windows.net]

- 2. researchgate.net [researchgate.net]

- 3. Human radiolabeled mass balance studies supporting the FDA approval of new drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Determination of carbocysteine in human plasma by liquid chromatography/tandem mass spectrometry employing precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Bioanalytical Method for Carbocisteine in Human Plasma by Using LC-MS/MS: A Pharmacokinetic Application - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Carbocysteine | C5H9NO4S | CID 193653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. qps.com [qps.com]

- 10. Re-evaluation of the metabolism of carbocisteine in a British white population - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of S-Carboxymethyl-L-cysteine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Carboxymethyl-L-cysteine (SCMC), a derivative of the amino acid L-cysteine, has been a cornerstone in the management of respiratory conditions characterized by excessive or viscous mucus. Introduced in the early 1960s, its multifaceted mechanism of action, encompassing mucolytic, anti-inflammatory, and antioxidant properties, continues to be an area of active research. This technical guide provides an in-depth overview of the discovery, synthesis, and core mechanisms of SCMC, tailored for professionals in the field of drug development and research.

Discovery and Development

S-Carboxymethyl-L-cysteine was first introduced into clinical practice in the early 1960s as a mucolytic agent.[1][2] It was developed to address the need for therapies that could effectively clear excessive mucus in various respiratory disorders.[1][2] Over the decades, its therapeutic applications have expanded, particularly as a supportive therapy in Chronic Obstructive Pulmonary Disease (COPD), where it has been shown to significantly reduce exacerbations.[1][2][3]

Synthesis of S-Carboxymethyl-L-cysteine

Several methods for the synthesis of S-Carboxymethyl-L-cysteine have been developed. The following protocols outline two common approaches.

Synthesis from L-Cystine and Chloroacetic Acid

This method involves the reduction of L-cystine to L-cysteine, followed by carboxymethylation. A process for producing high-purity SCMC involves reacting L-cystine in liquid ammonia (B1221849) with metallic sodium to form the disodium (B8443419) salt of L-cysteine.[4] After evaporating the ammonia, this salt is reacted with an aqueous solution of chloroacetic acid.[4] The final product is precipitated by acidifying the reaction mixture.[4]

Experimental Protocol:

-

Under a nitrogen atmosphere, react L-cystine with metallic sodium in liquid ammonia to form the disodium salt of L-cysteine.

-

Evaporate the liquid ammonia.

-

Dissolve the resulting disodium salt of L-cysteine in water.

-

Prepare an aqueous solution of chloroacetic acid. To improve purity and yield, a reducing agent (0.1 to 10 weight percent based on the chloroacetic acid), such as formic acid or an alkali salt of an oxygen-containing acid of sulfur with a valence below 6, can be added.[4]

-

Add the chloroacetic acid solution to the L-cysteine salt solution with stirring, maintaining the temperature between 20°C and 100°C (preferably 30°C to 50°C).[4] The reaction is typically complete within about one hour.[4]

-

Clarify the solution, if necessary, with activated carbon.

-

Acidify the filtrate to a pH of 2.5 to precipitate S-Carboxymethyl-L-cysteine in crystalline form.[4]

Synthesis from L-Cysteine and Acrylic Acid

This alternative synthesis route involves the reaction of L-cysteine with acrylic acid.

Experimental Protocol:

-

Dissolve L-cysteine and acrylic acid in water containing sodium hydroxide.

-

Stir the mixture overnight at room temperature.

-

Acidify the solution with glacial acetic acid.

-

Allow the solution to stand at 4°C for several days to facilitate the crystallization of S-Carboxymethyl-L-cysteine.[5]

Mechanism of Action

S-Carboxymethyl-L-cysteine exerts its therapeutic effects through several mechanisms, primarily as a mucolytic, but also demonstrating anti-inflammatory and antioxidant properties.

Mucolytic Action

The primary mechanism of SCMC is its ability to reduce the viscosity of mucus.[6][7] It achieves this by:

-

Breaking Disulfide Bonds: SCMC disrupts the disulfide bonds that cross-link glycoprotein (B1211001) chains in mucus, thereby reducing its viscosity and elasticity.[6][7]

-

Modulating Mucin Production: It enhances the production of less viscous sialomucins while reducing the production of more viscous fucomucins.[6][8] This alteration in mucin composition contributes to the overall reduction in mucus thickness.[6]

Caption: Mucolytic action of S-Carboxymethyl-L-cysteine.

Anti-inflammatory and Antioxidant Effects

Recent studies have highlighted the anti-inflammatory and antioxidant properties of SCMC. It has been shown to inhibit the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key regulator of the inflammatory response.[9] This leads to a reduction in the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8).[2][10]

The antioxidant activity of SCMC is attributed to its thioether group, which can be oxidized by reactive oxygen species (ROS), thereby acting as a free-radical scavenger.[8][11]

Caption: Anti-inflammatory and antioxidant mechanisms of SCMC.

Pharmacokinetics

S-Carboxymethyl-L-cysteine is well absorbed when administered orally.[8] Pharmacokinetic studies have provided data on its plasma concentrations following single and multiple doses.

Table 1: Pharmacokinetic Parameters of S-Carboxymethyl-L-cysteine

| Dosage Regimen | Cmax (μg/mL) | Css(av) (μg/mL) | Reference |

| Single Dose (500–1500 mg) | 1.29 - 11.22 | - | [1][12] |

| Multiple Dose (3 x 750 mg/day) | 1.29 - 5.22 | 1.30 - 3.50 | [1][12][13] |

Cmax: Maximum peak concentration; Css(av): Average steady-state concentration.

Experimental Workflows

Synthesis Workflow (from L-Cystine)

Caption: Workflow for the synthesis of SCMC from L-Cystine.

Conclusion

S-Carboxymethyl-L-cysteine remains a clinically significant molecule more than half a century after its introduction. Its well-established mucolytic effects, combined with growing evidence of its anti-inflammatory and antioxidant properties, underscore its therapeutic value. This guide provides a foundational understanding of its discovery, synthesis, and mechanisms of action, intended to support further research and development in the field. A critical consideration for future studies is the correlation between in vitro effective concentrations and in vivo achievable plasma levels to accurately delineate its pharmacodynamic effects.

References

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. US4129593A - Process for the production of high purity S-carboxymethyl-L-cysteine - Google Patents [patents.google.com]

- 5. Structural and Functional Studies of S-(2-Carboxyethyl)-L-Cysteine and S-(2-Carboxyethyl)-l-Cysteine Sulfoxide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Carbocysteine? [synapse.patsnap.com]

- 7. S-Carboxymethyl-L-Cysteine - HANGZHOU SHENGSHU BIOTECH CO.,LTD [shengshibio.com]

- 8. The role for S-carboxymethylcysteine (carbocisteine) in the management of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. N-Acetylcysteine (NAC): Impacts on Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. S-Carboxymethyl Cysteine Protects against Oxidative Stress and Mitochondrial Impairment in a Parkinson’s Disease In Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

In-vitro Effects of Carbocisteine on Rhinovirus Replication: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in-vitro effects of carbocisteine (B549337) on human rhinovirus (RV) replication. It synthesizes findings from key research to offer a detailed overview of the experimental protocols, quantitative data, and molecular mechanisms underlying carbocisteine's antiviral activity.

Executive Summary

Carbocisteine, a mucolytic agent, has demonstrated significant inhibitory effects on rhinovirus replication in in-vitro studies. Its mechanism of action extends beyond its mucoregulatory properties, encompassing direct antiviral and anti-inflammatory effects. This guide details the multifaceted action of carbocisteine, which involves the downregulation of the primary rhinovirus receptor, Intercellular Adhesion Molecule-1 (ICAM-1), inhibition of endosomal acidification required for viral uncoating, and suppression of the pro-inflammatory NF-κB signaling pathway.[1][2][3] These actions collectively reduce viral load and mitigate the virus-induced inflammatory response in airway epithelial cells.

Core Mechanisms of Action

Carbocisteine inhibits rhinovirus infection through a multi-pronged approach targeting key stages of the viral lifecycle and the host's inflammatory response.

-

Inhibition of Viral Entry: For the major group of rhinoviruses, which utilize ICAM-1 as their primary receptor, carbocisteine reduces the expression of ICAM-1 on the surface of human tracheal epithelial cells.[1][2][3] This reduction in available receptors limits the initial attachment of the virus, thereby decreasing the efficiency of infection.

-

Blockade of Viral Uncoating: Following receptor-mediated endocytosis, rhinoviruses require an acidic environment within the endosome to uncoat and release their RNA genome into the cytoplasm.[1] Carbocisteine has been shown to decrease the number and fluorescence intensity of acidic endosomes within epithelial cells, suggesting that it inhibits endosomal acidification.[1][2] This action is crucial as it effectively traps the virus within the endosome, preventing the release of viral RNA and subsequent replication. This mechanism of inhibiting endosomal acidification is effective against both major group (RV14) and minor group (RV2) rhinoviruses.[1][2][3]

-

Modulation of Inflammatory Response: Rhinovirus infection typically triggers the activation of the transcription factor NF-κB, which upregulates the expression of pro-inflammatory cytokines such as IL-6 and IL-8, as well as ICAM-1 itself.[1] Carbocisteine has been demonstrated to inhibit the activation of NF-κB induced by rhinovirus infection.[1][2] By suppressing this pathway, carbocisteine reduces the production of these inflammatory mediators, thereby mitigating the airway inflammation associated with rhinovirus infection.[1][3]

Data Presentation: Quantitative Effects of Carbocisteine

The following tables summarize the quantitative data from in-vitro studies on the effects of carbocisteine on rhinovirus replication and associated inflammatory responses in human tracheal epithelial cells.

Table 1: Effect of Carbocisteine on Rhinovirus Titer and RNA

| Parameter | Rhinovirus Type | Treatment | Result | Fold Change/Percentage Reduction |

| Supernatant Virus Titer | RV14 (major group) | Carbocisteine (10 µM) | Significant decrease in viral titer | Not specified |

| Supernatant Virus Titer | RV2 (minor group) | Carbocisteine (10 µM) | Significant decrease in viral titer | Not specified |

| Intracellular Viral RNA | RV14 (major group) | Carbocisteine (10 µM) | Decrease in RV14 RNA at 24 and 48h | Not specified |

| Cell Susceptibility to Infection | RV14 (major group) | Carbocisteine (10 µM) | Increased minimum dose of RV14 for infection | Not specified |

Table 2: Effect of Carbocisteine on Host Cell Factors and Cytokine Production

| Parameter | Treatment | Effect | Significance |

| ICAM-1 mRNA Expression | Carbocisteine (10 µM) | >50% reduction compared to vehicle | p<0.05 |

| Soluble ICAM-1 in Supernatant | Carbocisteine (10 µM) | Significant reduction | p<0.05 |

| LDL Receptor mRNA Expression | Carbocisteine (10 µM) | No significant inhibition | Not specified |

| NF-κB Activation | Carbocisteine (10 µM) | Inhibition of RV14-induced activation | Not specified |

| IL-6 Secretion (Baseline) | Carbocisteine (10 µM) | Reduction compared to vehicle | p<0.05 |

| IL-8 Secretion (Baseline) | Carbocisteine (10 µM) | Reduction compared to vehicle | p<0.05 |

| IL-1β Secretion (Baseline) | Carbocisteine (10 µM) | Reduction compared to vehicle | p<0.05 |

| RV14-induced IL-6 Secretion | Carbocisteine (10 µM) | Reduction compared to vehicle | p<0.05 |

| RV14-induced IL-8 Secretion | Carbocisteine (10 µM) | Reduction compared to vehicle | p<0.05 |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the research on carbocisteine's effects on rhinovirus.

Cell Culture and Drug Treatment

-

Cell Line: Primary human tracheal epithelial cells were used.

-

Culture Conditions: Cells were grown to confluence in a 1:1 mixture of Dulbecco's modified Eagle's medium and Ham's F-12 medium, supplemented with various growth factors.

-

Carbocisteine Preparation: Carbocisteine was dissolved in phosphate-buffered saline (PBS) to create a stock solution.

-

Treatment Protocol: Confluent cell monolayers were pre-treated with varying concentrations of carbocisteine (or vehicle control) for a specified period (e.g., 3 days) before viral infection. The medium was changed daily.

Rhinovirus Infection

-

Virus Strains: Human rhinovirus 14 (RV14), a major group virus, and human rhinovirus 2 (RV2), a minor group virus, were utilized.

-

Infection Procedure: After pre-treatment with carbocisteine, cell monolayers were washed with PBS and infected with a specified titer of rhinovirus for a set duration (e.g., 1 hour) at 33°C.

-

Post-Infection: Following the infection period, the viral inoculum was removed, and the cells were washed again with PBS. Fresh culture medium (with or without carbocisteine) was added, and the cells were incubated for various time points (e.g., 24, 48 hours).

Measurement of Viral Replication

-

Viral Titer Assay (TCID50): Supernatants from infected cell cultures were collected at different time points. The amount of infectious virus was quantified using a 50% tissue culture infective dose (TCID50) assay on HeLa cells.

-

Reverse Transcription-Polymerase Chain Reaction (RT-PCR): Total RNA was extracted from the cells. The amount of viral RNA was determined by RT-PCR using specific primers for the rhinovirus genome. β-actin was used as an internal control.

Analysis of Host Cell Responses

-

ICAM-1 Expression (mRNA): The expression level of ICAM-1 mRNA was measured using RT-PCR with specific primers.

-

Soluble ICAM-1 (sICAM-1) Measurement: The concentration of sICAM-1 in the cell culture supernatants was quantified using an enzyme-linked immunosorbent assay (ELISA).

-

Cytokine Measurement: The concentrations of IL-6, IL-8, and IL-1β in the supernatants were measured by ELISA.

-

NF-κB Activation Assay: Nuclear extracts were prepared from the cells. The activation of NF-κB was assessed by an ELISA-based assay that detects the binding of the active p65 subunit of NF-κB to a specific DNA sequence.

-

Endosomal Acidification Assay: The number and fluorescence intensity of acidic endosomes were measured using a fluorescent probe, such as LysoSensor Green DND-189, and analyzed by flow cytometry.

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the key mechanisms and experimental processes described in this guide.

Caption: Carbocisteine's multi-target inhibition of Rhinovirus 14 infection.

Caption: Workflow for in-vitro analysis of carbocisteine's antiviral effects.

References

A Technical Guide to the Role of Carbocisteine in Mitigating Oxidative Stress in COPD Models

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: Chronic Obstructive Pulmonary Disease (COPD) is characterized by persistent respiratory symptoms and airflow limitation due to airway and/or alveolar abnormalities usually caused by significant exposure to noxious particles or gases. A key pathogenic driver is a chronic inflammatory response, which is closely intertwined with a significant burden of oxidative stress. Carbocisteine (B549337) (S-Carboxymethyl-L-cysteine), a mucoactive agent, has demonstrated therapeutic benefits extending beyond its mucoregulatory function. In various in vitro and in vivo COPD models, carbocisteine actively mitigates oxidative stress and associated inflammation. This technical guide synthesizes the current evidence, detailing the molecular mechanisms, experimental protocols, and quantitative outcomes of carbocisteine's action, providing a comprehensive resource for research and development professionals.

Introduction

The Burden of COPD and the Role of Oxidative Stress

Oxidative stress in COPD arises from an imbalance between oxidants and antioxidants in the lungs.[1] Exogenous sources, primarily cigarette smoke and pollutants, and endogenous sources from activated inflammatory cells, create an excess of reactive oxygen species (ROS).[1] This oxidative burden drives key features of COPD pathogenesis, including chronic inflammation, emphysema, mucus hypersecretion, and corticosteroid resistance, making it a critical target for therapeutic intervention.[2][3]

Carbocisteine: Beyond Mucoregulation

Initially recognized for its ability to modulate the viscoelastic properties of mucus, carbocisteine's clinical efficacy in reducing COPD exacerbations is now largely attributed to its potent antioxidant and anti-inflammatory properties.[4][5] Unlike N-acetylcysteine (NAC), carbocisteine lacks a free thiol group but possesses a thioether group that can be oxidized by ROS.[6] Its multifaceted mechanism involves direct ROS scavenging, modulation of critical intracellular signaling pathways, and restoration of cellular redox balance.[4][7]

Core Mechanisms of Action in Reducing Oxidative Stress

Carbocisteine combats oxidative stress through a multi-pronged approach, targeting both the direct sources of oxidative damage and the downstream inflammatory consequences.

Upregulation of the Nrf2 Antioxidant Response Pathway

A primary defense mechanism against oxidative stress is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Carbocisteine has been shown to activate Nrf2, leading to the transcription of a suite of antioxidant and cytoprotective genes.[8] In macrophages, carbocisteine treatment enhances the nuclear translocation of Nrf2 and the expression of its target genes, including heme oxygenase-1 (HO-1) and subunits of γ-glutamylcysteine synthetase (γ-GCS), the rate-limiting enzyme in glutathione (B108866) (GSH) synthesis.[8] This activation appears to be mediated, at least in part, through the PI3K/Akt signaling pathway.[8]

Suppression of Pro-inflammatory NF-κB and MAPK Pathways

Oxidative stress is a potent activator of pro-inflammatory signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[9] In COPD models, stimuli like TNF-α or H₂O₂ trigger these pathways, leading to the production of inflammatory cytokines such as IL-6, IL-8, and TNF-α.[9][10] Carbocisteine effectively suppresses this response by inhibiting the phosphorylation of key signaling molecules, including NF-κB p65 and ERK1/2, thereby preventing their nuclear translocation and subsequent pro-inflammatory gene transcription.[9][11]

Restoration of Corticosteroid Sensitivity via HDAC2

A major clinical challenge in COPD is reduced sensitivity to corticosteroids, which is linked to the oxidative stress-mediated downregulation of Histone Deacetylase 2 (HDAC2) activity.[12] HDAC2 is crucial for switching off inflammatory gene expression. Carbocisteine has been shown to restore steroid sensitivity by counteracting the decrease in HDAC2 activity.[7] This effect is dependent on its ability to increase intracellular thiol/GSH levels, which directly preserves HDAC2 function and promotes its recruitment to inflammatory gene promoters, thereby enhancing the anti-inflammatory action of glucocorticoids.[4][7]

Experimental Evidence from COPD Models

The therapeutic effects of carbocisteine have been validated in various preclinical models of COPD.

Detailed Experimental Protocols

A widely used and robust model that recapitulates key features of human COPD, including airway inflammation, mucus hypersecretion, and emphysema, involves combined exposure to CS and LPS.[13][14][15]

-

Induction Protocol:

-

LPS Instillation: On days 1 and 14 of the study, mice receive an intratracheal instillation of LPS (e.g., 7.5 µg in 50 µL saline) to mimic bacterial exacerbation-induced inflammation.[13][15]

-

CS Exposure: For a period of 12 weeks, mice are exposed to whole-body cigarette smoke (e.g., from 10-14 cigarettes) for a set duration (e.g., 2 hours) twice daily.[13][16] Control groups are exposed to filtered air.

-

-

Carbocisteine Administration:

-

Treatment groups receive carbocisteine daily via oral gavage for the duration of the induction period (12 weeks).[13]

-

Dosages typically range from a low dose (e.g., 112.5 mg/kg/day) to a high dose (e.g., 225 mg/kg/day). The high dose in mice is equivalent to a clinical human dose of approximately 1500 mg/day.[13]

-

The vehicle control group receives the solution used to dissolve carbocisteine (e.g., carboxymethylcellulose).[13]

-

-

Outcome Measures: At the end of the protocol, analyses include bronchoalveolar lavage fluid (BALF) for inflammatory cell counts and cytokine levels, lung tissue histology for pathological changes (e.g., mean linear intercept for emphysema), and assessment of lung function.[13][17]

To investigate specific molecular pathways, in vitro models are employed using human lung epithelial cell lines (e.g., A549) or primary cells.[9]

-

Induction of Stress: Oxidative stress and inflammation are induced by treating cells with agents like cigarette smoke extract (CSE), hydrogen peroxide (H₂O₂), or TNF-α (e.g., 10 ng/mL).[4][9]

-

Carbocisteine Treatment: Cells are pre-treated or co-treated with varying concentrations of carbocisteine (e.g., 10, 100, 1000 µmol/L).[9][11]

-

Outcome Measures: Analysis includes cell viability assays, measurement of ROS levels, quantification of cytokine release (ELISA) and gene expression (qRT-PCR), and assessment of signaling protein activation (Western blotting, immunofluorescence).[10][11]

Quantitative Data on Efficacy

The following tables summarize the quantitative effects of carbocisteine on key markers of oxidative stress, inflammation, and pathophysiology in various COPD models.

Table 1: Effects of Carbocisteine on Oxidative Stress Markers

| Marker/Parameter | Model System | Treatment Details | Outcome | Citation |

|---|---|---|---|---|

| Reactive Oxygen Species (ROS) | Oxidative stress-induced cells | Carbocisteine co-treatment | Significant reduction in ROS levels | [7] |

| Glutathione (GSH) | Oxidative stress-induced cells | Carbocisteine co-treatment | Counteracted the decrease in GSH levels | [4][7] |

| Superoxide Dismutase (SOD) | Oxidative stress-induced cells | Carbocisteine co-treatment | Counteracted the decrease in SOD activity | [4][7] |

| HDAC2 Activity | Rat COPD model & cells | Carbocisteine treatment | Ameliorated the downregulation of HDAC2 expression and activity | [7][12] |

| 8-isoprostane | Mild AECOPD Patients | Carbocisteine treatment | Significant reduction in exhaled 8-isoprostane |[18] |

Table 2: Effects of Carbocisteine on Inflammatory Markers in COPD Models

| Marker/Parameter | Model System | Treatment Details | Outcome | Citation |

|---|---|---|---|---|

| IL-6 & IL-8 Release | TNF-α stimulated A549 cells | 10-1000 µmol/L Carbocisteine | Dose-dependent suppression of IL-6 and IL-8 release | [9][11] |

| IL-6 & KC (Keratinocyte-derived cytokine) | CS + LPS Mouse Model | High-dose Carbocisteine | Significant reduction in BALF levels | [13][18] |

| TNF-α mRNA | CS + LPS Mouse Model | High-dose Carbocisteine | Significant reduction in lung tissue | [18][19] |

| Inflammatory Cell Infiltration | CS + LPS Mouse Model | High-dose Carbocisteine | Attenuated infiltration of neutrophils and total inflammatory cells in BALF | [13][19] |

| Circulating IL-8 | Mild AECOPD Patients | Carbocisteine treatment | Significant reduction (45% variation vs pre-therapy) |[20] |

Table 3: Effects of Carbocisteine on Pathophysiological and Functional Outcomes in COPD Models